molecular formula C12H12N2O2 B3060601 Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate CAS No. 55115-11-2

Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate

Cat. No.: B3060601
CAS No.: 55115-11-2
M. Wt: 216.24 g/mol
InChI Key: XQKCOSKXSLTXPE-UHFFFAOYSA-N
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Description

Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry

Properties

IUPAC Name

methyl 5-methyl-2-phenylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-8-11(12(15)16-2)14(13-9)10-6-4-3-5-7-10/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKCOSKXSLTXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)OC)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503791
Record name Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55115-11-2
Record name Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid . The reaction conditions often require refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

Pharmaceutical Applications

Antidiabetic Agents
One of the notable applications of methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is its role as an intermediate in the synthesis of antidiabetic medications. For instance, it is used in the preparation of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine, which has been linked to the treatment of type II diabetes. This compound has been clinically tested and granted approval in Japan under the name Tenelia for its efficacy in managing blood sugar levels in diabetic patients .

Synthesis of Other Compounds

Organic Synthesis
The compound serves as a versatile building block in organic synthesis. It can be utilized to create various derivatives that exhibit biological activity. The preparation methods often involve condensation reactions that yield high purity and yield rates, making it suitable for large-scale production .

Case Studies

StudyFocusFindings
Study AAntidiabetic EffectsDemonstrated significant reduction in blood glucose levels in diabetic models when using derivatives of this compound.
Study BDAO InhibitionShowed that this compound effectively inhibits DAO, suggesting potential therapeutic applications in neurological conditions.
Study CSynthesis MethodologyDeveloped an environmentally friendly synthesis route with high yields and low toxicity, enhancing its industrial applicability .

Mechanism of Action

The mechanism of action of methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug design .

Biological Activity

Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the cyclocondensation of phenyl hydrazine with appropriate carbonyl compounds, followed by esterification processes. For instance, a common method includes reacting dimethylacetylene dicarboxylate with phenyl hydrazine in a solvent mixture, yielding the desired pyrazole derivative with an ester functional group. This synthetic route is essential for obtaining derivatives with enhanced biological activity.

Anticancer Activity

This compound and its derivatives have shown promising anticancer properties. Research indicates that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
6cHA22T (Liver)0.058Apoptosis induction
11bNUGC (Stomach)0.122Microtubule destabilization
11cDLDI (Colon)0.060Cell cycle arrest

The compound 6c demonstrated significant cytotoxicity against liver cancer cells, while compound 11b showed effective inhibition against stomach cancer cells, indicating the potential for developing targeted therapies based on these pyrazole derivatives .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound exhibits anti-inflammatory and antimicrobial activities. Studies have reported that certain derivatives can inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation processes. The anti-inflammatory activity is often assessed through in vivo models where edema reduction is measured.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX Inhibition (%)LD50 (mg/kg)
150a62>2000
150d71>2000

These results suggest that pyrazole derivatives could serve as effective agents for managing inflammatory conditions .

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets:

  • Microtubule Destabilization : Certain derivatives have been shown to disrupt microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells.
  • Apoptosis Induction : Compounds enhance caspase activity, promoting programmed cell death in malignancies.
  • Enzyme Inhibition : The inhibition of COX enzymes contributes to its anti-inflammatory effects, making it a candidate for treating conditions like arthritis.

Case Studies

Several studies have highlighted the effectiveness of this compound in preclinical models:

  • A study conducted on breast cancer MDA-MB-231 cells indicated that compounds derived from this pyrazole exhibited significant morphological changes and enhanced apoptotic markers at concentrations as low as 1 µM .
  • Another investigation into its antimicrobial properties revealed that specific derivatives could inhibit bacterial growth effectively, supporting its potential use in treating infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-methyl-1-phenyl-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, ethyl acetoacetate can react with phenylhydrazine and N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form a pyrazole intermediate, followed by esterification . Optimization involves adjusting solvent polarity (e.g., ethanol or DMF), temperature (80–100°C), and stoichiometric ratios of reactants. Catalytic methods using palladium (e.g., Suzuki-Miyaura coupling) may introduce aryl groups at specific positions . Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel and ethyl acetate/hexane mixtures.

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR (in CDCl3_3) identify substituent positions via coupling patterns and chemical shifts. For example, the methyl ester group typically resonates at ~3.8 ppm (1H^1H) and ~165 ppm (13C^{13}C) .
  • XRD : Single-crystal X-ray diffraction (performed with SHELXL ) confirms molecular geometry, bond lengths, and angles. Mercury software (version 2.0+) visualizes packing patterns and intermolecular interactions (e.g., π-π stacking) .
  • IR : Stretching frequencies for C=O (ester) appear at ~1700 cm^{-1, and aromatic C-H vibrations near 3050 cm^{-1 .

Q. What safety precautions are critical during handling and storage of pyrazole derivatives like this compound?

  • Methodological Answer :

  • Handling : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact. In case of skin exposure, wash with soap and water for 15 minutes; for eye contact, irrigate with saline .
  • Storage : Keep in airtight containers at 0–8°C to prevent degradation. Avoid proximity to strong oxidizers (e.g., HNO3_3) due to risk of exothermic decomposition .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodological Answer :

  • Computational Setup : Use Gaussian or Amsterdam Density Functional (ADF) software with B3LYP/6-311++G(d,p) basis sets. Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict nucleophilic/electrophilic sites .
  • Applications : Correlate computed electrostatic potential maps with experimental reactivity in nucleophilic substitution or electrophilic aromatic substitution reactions. Validate results via Hammett plots or kinetic isotope effects.

Q. What strategies resolve contradictions in crystallographic data between independent studies?

  • Methodological Answer :

  • Data Reconciliation : Compare refinement parameters (R-factors, displacement ellipsoids) using SHELXL. Check for twinning or disorder via the PLATON tool .
  • Packing Analysis : Use Mercury’s "Materials Module" to assess packing similarity (e.g., hydrogen-bonding networks or π-π interactions) between datasets. Discrepancies may arise from solvent inclusion or polymorphism .

Q. How can regioselective functionalization of the pyrazole ring be achieved for derivatives of this compound?

  • Methodological Answer :

  • Directed Metalation : Use LDA (lithium diisopropylamide) at low temperatures (-78°C) in THF to deprotonate the C4 position, followed by quenching with electrophiles (e.g., alkyl halides) .
  • Cross-Coupling : Employ Pd(PPh3_3)4_4 and aryl boronic acids in Suzuki-Miyaura reactions to introduce aryl groups at the C3 position. Monitor regiochemistry via 1H^1H NMR coupling constants .

Q. What experimental and computational approaches validate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Stability Assays : Perform accelerated degradation studies (40–60°C, pH 1–13) and analyze via HPLC-MS. Identify degradation products (e.g., hydrolysis to carboxylic acid) .
  • MD Simulations : Run molecular dynamics simulations (GROMACS) to predict conformational stability in aqueous vs. nonpolar solvents. Compare with experimental DSC (differential scanning calorimetry) data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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